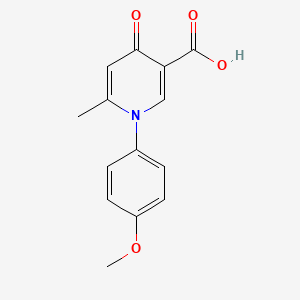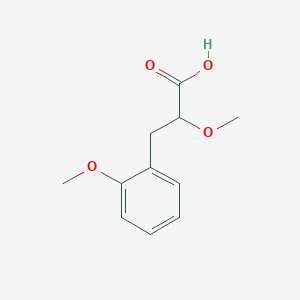
2-Methoxy-3-(2-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Methoxy-3-(2-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 . It is also known by other names such as o-Methoxyhydrocinnamic acid, 2-Methoxyhydrocinnamic acid, 3- (o-Methoxyphenyl)propionic acid, Benzenepropanoic acid, 2-methoxy-, and Benzenpropionic acid, 2-methoxy .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3, (H,11,12) . This indicates that the compound contains a methoxy group (-OCH3) and a carboxylic acid group (-COOH) attached to a phenyl ring .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 180.2005 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.Scientific Research Applications
Organic Synthesis and Chemistry
2-Methoxy-3-(2-methoxyphenyl)propanoic acid is a compound involved in the synthesis of complex organic molecules. For instance, it undergoes acid-catalyzed ring closure to form corresponding 2-phenyl-1-indanone, a process that can yield various by-products and demonstrates the compound's susceptibility to auto-oxidation (D. W. Brown, C. Denman, & H. O'donnell, 1971). Another study highlights the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids to produce 3-(methoxyphenyl)propanoic acids in virtually quantitative yield, showcasing an efficient method for double bond hydrogenation (L. Korotaeva, T. Rubinskaya, I. A. Rybakova, & V. P. Gultyai, 2011).
Materials Science and Engineering
Research on this compound derivatives also extends to materials science, where these compounds are investigated for their potential as corrosion inhibitors and components in dye-sensitized solar cells. For example, acrylamide derivatives have been studied for their effectiveness in protecting metals against corrosion, demonstrating significant potential in industrial applications (Ahmed Abu-Rayyan et al., 2022). Moreover, novel organic sensitizers for dye-sensitized solar cell applications have been developed, aiming to enhance the efficiency and stability of these renewable energy devices (D. Hagberg et al., 2008).
Pharmacology and Biomedical Applications
In the biomedical field, derivatives of this compound have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. For instance, a series of novel acrylamide derivatives showed significant antioxidant action and efficacy against inflammation and ulceration, highlighting the therapeutic potential of these compounds (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
properties
IUPAC Name |
2-methoxy-3-(2-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-4-3-5-8(9)7-10(15-2)11(12)13/h3-6,10H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLYBLYBETWWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((2-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2695290.png)
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2695291.png)
![Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2695292.png)
![1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2695293.png)
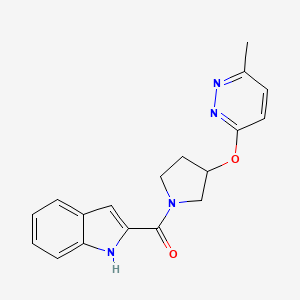
![3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2695296.png)
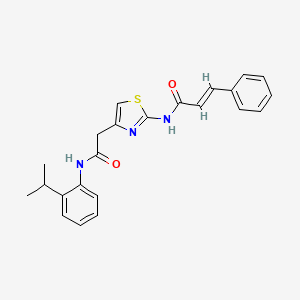
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2695299.png)

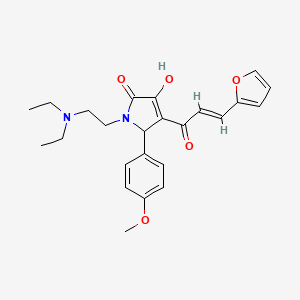

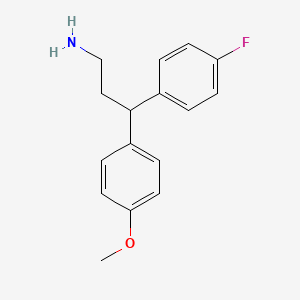
![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2695310.png)
